Boc-N-methyl-D-leucine Boc-N-methyl-D-leucine
Brand Name: Vulcanchem
CAS No.: 89536-84-5
VCID: VC21543406
InChI: InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1
SMILES: CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245,32 g/mole

Boc-N-methyl-D-leucine

CAS No.: 89536-84-5

Cat. No.: VC21543406

Molecular Formula: C12H23NO4

Molecular Weight: 245,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-N-methyl-D-leucine - 89536-84-5

CAS No. 89536-84-5
Molecular Formula C12H23NO4
Molecular Weight 245,32 g/mole
IUPAC Name (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1
Standard InChI Key YXJFAOXATCRIKU-SECBINFHSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Chemical Structure and Identification

Boc-N-methyl-D-leucine, also known as N-(tert-Butoxycarbonyl)-N-methyl-D-leucine, is a modified amino acid featuring D-leucine with an N-methyl group and a Boc protecting group. This compound is cataloged with CAS number 89536-84-5, representing its unique chemical identity in international databases . The molecular formula is C12H23NO4, corresponding to a molecular weight of 245.315 g/mol . The structure incorporates the characteristic branched side chain of leucine in the D-configuration, with key modifications that enhance its utility in peptide chemistry.

The compound features several functional groups that define its reactivity: a carboxylic acid group, an N-methyl tertiary amide, and a tert-butoxycarbonyl protecting group. These structural elements collectively determine its chemical behavior in synthetic applications and biological systems.

Physical Properties

Boc-N-methyl-D-leucine exists as a solid at room temperature with distinctive physical characteristics that are essential for handling in laboratory settings . The compound demonstrates specific optical activity, reflecting its chiral nature and configuration.

Table 1: Physical Properties of Boc-N-methyl-D-leucine

Physical PropertyValueReference
Physical FormSolid (at 20°C)
Melting Point62-66°C / 64-65°C
Boiling Point338.2±21.0°C (760 mmHg)
Density1.1±0.1 g/cm³
Optical Rotation36±2° (c = 1% in DCM)
Flash Point158.3±22.1°C
LogP3.00
Exact Mass245.162704
Polar Surface Area66.84000
Vapor Pressure0.0±1.6 mmHg at 25°C
Index of Refraction1.467

The compound demonstrates moderate solubility in common organic solvents such as dichloromethane (DCM), which facilitates its application in various synthetic procedures. Its optical rotation serves as an important quality control parameter, confirming both purity and stereochemical integrity.

Synthesis and Preparation Methods

The synthesis of Boc-N-methyl-D-leucine typically follows a multi-step process starting from D-leucine. According to documented research, the most common synthetic route involves initial Boc protection of D-leucine followed by strategic N-methylation.

The first step in a representative synthesis begins with Boc protection of D-leucine, followed by formation of a benzyl ester . The protected amino acid is then treated with sodium hexamethyldisilazide (NaHMDS) and methyl iodide to achieve N-methylation in good yield . This synthetic approach provides a reliable method for producing Boc-N-methyl-D-leucine with the correct stereochemical configuration.

Alternative synthetic routes may employ different protecting groups or methylation agents, but the core strategy remains consistent: protection of the amino group, selective N-methylation, and preservation of the carboxylic acid functionality for subsequent coupling reactions.

Applications in Peptide Chemistry

Boc-N-methyl-D-leucine serves as a key building block in peptide synthesis, particularly in the creation of complex bioactive molecules. The compound's unique structural features make it especially valuable for modifying peptide properties.

Role in Natural Product Synthesis

Research has demonstrated that Boc-N-methyl-D-leucine plays a critical role in the synthesis of marine natural products such as tamandarin B and related compounds . These natural products exhibit significant biological activities, including cytotoxicity and protein synthesis inhibition.

In the synthesis of tamandarin B and its analogs, the N-Me-D-Leu residue has been identified as crucial for maintaining biological activity . Studies have shown that modifications to this residue, such as shortening the leucine alkyl chain, removing the N-methyl group, or altering the stereochemistry from D to L, result in significant decreases in cytotoxic activity . This highlights the importance of the specific structural features provided by Boc-N-methyl-D-leucine in synthetic approaches to these compounds.

Enhancements to Peptide Properties

The incorporation of N-methylated amino acids like Boc-N-methyl-D-leucine into peptides confers several advantageous properties:

  • Increased metabolic stability: N-methylation reduces susceptibility to proteolytic degradation

  • Enhanced membrane permeability: Modification of hydrogen-bonding capabilities improves cell penetration

  • Altered conformational preferences: N-methylation influences secondary structure

  • Modified receptor binding: Strategic N-methylation can enhance selectivity for target receptors

These properties make Boc-N-methyl-D-leucine an invaluable tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.

Research Applications in Biochemistry

Beyond pharmaceutical development, Boc-N-methyl-D-leucine serves important functions in fundamental biochemical research.

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